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Compound of Interest

Compound Name: 4-Sulfanylbutanamide

Cat. No.: B15211145

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and
structure of 4-Sulfanylbutanamide. Due to a lack of extensive experimental data in the public
domain for this specific molecule, this document focuses on its fundamental chemical
characteristics, predicted properties, and potential synthetic pathways. The information
presented herein is based on the well-established principles of organic chemistry and the
known reactivity of its constituent functional groups: a primary amide and a terminal thiol.

Chemical Structure and Identification

4-Sulfanylbutanamide, also known as 4-mercaptobutanamide, is a bifunctional organic
molecule. Its structure consists of a four-carbon aliphatic chain with a primary amide group at
one terminus and a thiol (sulfhydryl) group at the other.

Table 1: Structural and Chemical Identifiers
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Identifier Value

IUPAC Name 4-Sulfanylbutanamide
Molecular Formula C4HoaNOS

Molecular Weight 119.19 g/mol
SMILES C(CC(N)=0)CSs

INChl=1S/C4H9NOS/c5-4(7)2-1-3-8/h8H,1-3H2,

InChl Key (H25.7)

Predicted Chemical Properties

While experimental data for 4-Sulfanylbutanamide is not readily available, its physicochemical
properties can be predicted based on its structure. These predictions are useful for anticipating
its behavior in various experimental settings.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Notes
- ) Estimated based on similar
Boiling Point ~150-170 °C at 760 mmHg ) )
functionalized alkanes.
Likely a low-melting solid or a
Melting Point Not readily predictable high-boiling liquid at room
temperature.
The amide and thiol groups
N can participate in hydrogen
Water Solubility Moderately soluble ) ]
bonding, enhancing water
solubility.
pKa (Thiol) ~10-11 Typical for an aliphatic thiol.
Indicates a relatively low
LogP ~0.5-15

lipophilicity.
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Chemical Reactivity and Potential Biological Roles

The chemical reactivity of 4-Sulfanylbutanamide is dictated by its two functional groups:

o Amide Group: The amide functional group is relatively stable but can undergo hydrolysis
under acidic or basic conditions to yield 4-sulfanylbutanoic acid and ammonia. It can also be
a hydrogen bond donor and acceptor.

e Thiol Group: The thiol group is a key reactive center. It is susceptible to oxidation, which can
lead to the formation of disulfides, sulfonic acids, or other oxidized sulfur species. Thiols are
also nucleophilic and can participate in reactions such as Michael additions and the
formation of thioethers.

Given the presence of a reactive thiol group, 4-Sulfanylbutanamide has the potential to act as
a reducing agent or a scavenger of reactive oxygen species. In a biological context, thiols are
known to interact with metal ions and can play a role in enzyme inhibition or modulation.
However, no specific biological activities for 4-Sulfanylbutanamide have been reported.

Potential Synthetic Pathway

A plausible method for the synthesis of 4-Sulfanylbutanamide would involve the amidation of
a suitable carboxylic acid precursor that already contains the thiol group or a protected version
of it. A common strategy involves the use of a protected thiol, such as a thioacetate, which can
be deprotected in the final step.
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Step 1: Thioacetylation

Nucleophilic
Substitution S-(4-Carboxypropyl) ethanethioate v
4-Bromobutanoic acid Coupling Agent
(e.g., DCC)

Step 2: Amidation Step 3: Deprotection
m‘d\ Acid or Base

Ammonia —{ S-(3-Carbamoylpropyl) ethanethioate }—HM&> 4-Sulfanylbutanamide

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Sulfanylbutanamide.

Experimental Protocol for Proposed Synthesis:

Step 1: Synthesis of S-(4-Carboxypropyl) ethanethioate To a solution of 4-bromobutanoic acid
in a suitable solvent such as acetone or DMF, an equimolar amount of potassium thioacetate is
added. The reaction mixture is stirred at room temperature until the starting materials are
consumed, as monitored by thin-layer chromatography (TLC). The resulting product, S-(4-
carboxypropyl) ethanethioate, is then isolated by extraction and purified by column
chromatography.

Step 2: Synthesis of S-(3-Carbamoylpropyl) ethanethioate S-(4-Carboxypropyl) ethanethioate
is dissolved in an anhydrous solvent like dichloromethane. A coupling agent, such as N,N'-
dicyclohexylcarbodiimide (DCC), is added, followed by the introduction of ammonia gas or the
addition of an ammonium salt with a non-nucleophilic base. The reaction is stirred at 0 °C to
room temperature. The crude amide is then purified to yield S-(3-carbamoylpropyl)
ethanethioate.

Step 3: Synthesis of 4-Sulfanylbutanamide (Deprotection) The thioacetate protecting group is
removed by treating S-(3-carbamoylpropyl) ethanethioate with a dilute acid (e.g., HCI) or base
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(e.g., NaOH) in an inert atmosphere to prevent oxidation of the resulting thiol. The final product,
4-Sulfanylbutanamide, is then purified.

Conclusion

4-Sulfanylbutanamide is a molecule with interesting chemical features due to its bifunctional
nature. While it is not a well-documented compound in the scientific literature, its properties can
be inferred from the known chemistry of amides and thiols. The proposed synthetic pathway
provides a viable route for its preparation, which would enable further investigation into its
chemical and biological properties. This guide serves as a foundational resource for
researchers interested in exploring the potential of this and related small molecules in various
scientific disciplines, including drug development and materials science.

¢ To cite this document: BenchChem. [4-Sulfanylbutanamide: A Theoretical and Structural
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15211145#4-sulfanylbutanamide-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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